2-Chloro-6-(methylamino)-3-nitrobenzoic acid
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Overview
Description
2-Chloro-6-(methylamino)-3-nitrobenzoic acid is an organic compound with a complex structure, characterized by the presence of chloro, methylamino, and nitro functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(methylamino)-3-nitrobenzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(methylamino)-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like iron powder and hypophosphorous acid for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino-substituted compounds and other functionalized benzoic acids .
Scientific Research Applications
2-Chloro-6-(methylamino)-3-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(methylamino)-3-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methylamino groups also contribute to the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
2-Chloro-6-(methylamino)-3-nitrobenzoic acid can be compared with other similar compounds, such as:
2-Chloro-6-methylbenzoic acid: Lacks the nitro and methylamino groups, resulting in different chemical properties and reactivity.
2-Chloro-6-(methylamino)benzoic acid: Lacks the nitro group, affecting its potential biological activities.
3-Nitrobenzoic acid: Lacks the chloro and methylamino groups, leading to different chemical behavior and applications.
Biological Activity
2-Chloro-6-(methylamino)-3-nitrobenzoic acid (C_9H_9ClN_2O_4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₉H₉ClN₂O₄
- Molecular Weight: 232.63 g/mol
- IUPAC Name: this compound
-
Structure:
C9H9ClN2O4
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although specific pathways remain under investigation.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit tumor growth through multiple mechanisms, including:
- Inhibition of Cell Proliferation: The compound affects key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis: Evidence shows that it can induce programmed cell death in cancer cells by activating caspases and other apoptotic factors .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including:
- Enzymes: It may inhibit enzymes involved in metabolic pathways crucial for cancer cell survival.
- Receptors: The compound has shown potential to modulate receptor activity, which could alter cellular responses to growth factors .
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, suggesting moderate potency.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Anticancer Research
In a recent investigation published in the Journal of Medicinal Chemistry, the compound was assessed for its anticancer properties using various cancer cell lines. The results indicated that it significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of 15 µM.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 15 |
HeLa (cervical cancer) | 20 |
Properties
Molecular Formula |
C8H7ClN2O4 |
---|---|
Molecular Weight |
230.60 g/mol |
IUPAC Name |
2-chloro-6-(methylamino)-3-nitrobenzoic acid |
InChI |
InChI=1S/C8H7ClN2O4/c1-10-4-2-3-5(11(14)15)7(9)6(4)8(12)13/h2-3,10H,1H3,(H,12,13) |
InChI Key |
JVHXTXCRHBTYBS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)C(=O)O |
Origin of Product |
United States |
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